5-Methoxy-2-(4-methylpiperazin-1-yl)benzo[d]thiazole hydrochloride

Positional isomerism Structure-activity relationship Benzothiazole derivatization

5-Methoxy-2-(4-methylpiperazin-1-yl)benzo[d]thiazole hydrochloride (CAS 1215798-74-5, molecular formula C13H18ClN3OS, MW 299.82 g/mol) is a synthetic small molecule belonging to the benzothiazole-piperazine hybrid class. Its core architecture combines a benzo[d]thiazole bicyclic ring with a 4-methylpiperazine substituent at the 2-position and a methoxy group at the 5-position of the benzothiazole ring.

Molecular Formula C13H18ClN3OS
Molecular Weight 299.82
CAS No. 1215798-74-5
Cat. No. B2920553
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methoxy-2-(4-methylpiperazin-1-yl)benzo[d]thiazole hydrochloride
CAS1215798-74-5
Molecular FormulaC13H18ClN3OS
Molecular Weight299.82
Structural Identifiers
SMILESCN1CCN(CC1)C2=NC3=C(S2)C=CC(=C3)OC.Cl
InChIInChI=1S/C13H17N3OS.ClH/c1-15-5-7-16(8-6-15)13-14-11-9-10(17-2)3-4-12(11)18-13;/h3-4,9H,5-8H2,1-2H3;1H
InChIKeyNVPCMHGGGSQQGY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Methoxy-2-(4-methylpiperazin-1-yl)benzo[d]thiazole Hydrochloride: Structural Identity and Comparator Landscape for Procurement Decisions


5-Methoxy-2-(4-methylpiperazin-1-yl)benzo[d]thiazole hydrochloride (CAS 1215798-74-5, molecular formula C13H18ClN3OS, MW 299.82 g/mol) is a synthetic small molecule belonging to the benzothiazole-piperazine hybrid class [1]. Its core architecture combines a benzo[d]thiazole bicyclic ring with a 4-methylpiperazine substituent at the 2-position and a methoxy group at the 5-position of the benzothiazole ring. This compound is structurally distinct from its closest positional isomer, 6-methoxy-2-(4-methylpiperazin-1-yl)-1,3-benzothiazole hydrochloride, which differs only in the methoxy substitution position and is cited in prior patent literature as an intermediate with no reported pharmacological properties [2]. The unsubstituted parent scaffold, 2-(4-methylpiperazin-1-yl)-1,3-benzothiazole (PDB ligand code AWM), has been observed as a bound ligand in X-ray crystallographic studies deposited in the Protein Data Bank, confirming the scaffold's capacity for specific protein target engagement [3].

Why In-Class Benzothiazole-Piperazine Compounds Cannot Be Interchanged with 5-Methoxy-2-(4-methylpiperazin-1-yl)benzo[d]thiazole Hydrochloride


Substitution at the benzothiazole core is a well-established determinant of biological activity within this compound class. The position of the methoxy substituent on the benzothiazole ring system directly influences electronic distribution, hydrogen-bonding capacity, and steric complementarity with target protein binding pockets [1]. Prior art explicitly acknowledges that the 6-methoxy positional isomer—the closest commercially available structural analog—was noted as an intermediate with no reported pharmacological properties, while the 5-methoxy variant represents a chemically distinct entity with potentially divergent target engagement profiles [2]. Furthermore, the N-methylpiperazine moiety at the 2-position contributes to basicity, solubility, and membrane permeability characteristics that cannot be replicated by analogs bearing alternative substituents (e.g., 5-carbonitrile, 6-chloro, or unsubstituted variants). In benzothiazole-piperazine series evaluated for anticancer activity, even modest substituent changes on the benzothiazole ring produced substantial differences in GI50 values across HUH-7, MCF-7, and HCT-116 cell lines, underscoring that generic substitution without experimental validation carries material risk of altered potency and selectivity [3].

Quantitative Differentiation Evidence for 5-Methoxy-2-(4-methylpiperazin-1-yl)benzo[d]thiazole Hydrochloride Against Closest Analogs


Positional Isomer Differentiation: 5-Methoxy vs. 6-Methoxy Substitution on the Benzothiazole Core

The 5-methoxy substitution pattern on the benzo[d]thiazole ring distinguishes this compound from the 6-methoxy positional isomer, which is explicitly noted in CA2645581A1 as a prior art intermediate for which no pharmacological properties are reported [1]. The 5-position places the methoxy group para to the thiazole nitrogen and ortho to the ring junction, a substitution topology that alters the electronic character of the benzothiazole π-system differently than the 6-position (meta to thiazole nitrogen). In the broader benzothiazole-piperazine literature, the methoxy position has been shown to influence cytotoxic potency; for example, in the Evren et al. (2024) series, benzothiazole-piperazine acetamide derivatives with varying benzothiazole substitution showed differential anticancer activity with selectivity indices ranging from 6.93 to 29.23 across different substituent patterns, demonstrating that even minor positional changes on the benzothiazole ring produce quantifiable differences in biological activity [2]. However, a direct head-to-head comparison of the 5-methoxy vs. 6-methoxy isomer has not been published in accessible literature, and this evidence must be classified as class-level inference.

Positional isomerism Structure-activity relationship Benzothiazole derivatization

Methoxy Substituent Impact on Physicochemical Profile vs. Unsubstituted Parent Scaffold

The presence of the 5-methoxy group introduces a hydrogen bond acceptor and modestly increases both molecular weight and lipophilicity compared to the unsubstituted parent scaffold 2-(4-methylpiperazin-1-yl)-1,3-benzothiazole (PDB ligand AWM, MW 233.3 g/mol) [1]. Based on the free base molecular formula (C13H17N3OS, MW 263.36), the 5-methoxy substitution adds approximately 30 Da to the molecular weight and contributes an additional hydrogen bond acceptor (the methoxy oxygen) compared to the parent C12H15N3S scaffold. The unsubstituted parent compound has been observed as a bound ligand in the DCLRE1A protein crystal structure (PDB 5Q1O), confirming that the core benzothiazole-piperazine scaffold possesses intrinsic target-binding capacity [1]. The addition of the methoxy group at the 5-position may modulate binding orientation through steric and electronic effects; in related benzothiazole series, methoxy substitution has been associated with altered cytotoxicity profiles and target selectivity [2].

Lipophilicity modulation Solubility Drug-likeness

Piperazine N-Methyl Substitution: Pharmacokinetic and Target Engagement Implications vs. NH-Piperazine Analogs

The N-methyl group on the piperazine ring is a structural feature that distinguishes this compound from analogs bearing an unsubstituted piperazine (NH) at the same position. N-Methylation of piperazine reduces the number of hydrogen bond donors from 1 to 0 while retaining the tertiary amine as a hydrogen bond acceptor. In the benzothiazole-piperazine class, N-methylpiperazine-containing compounds have demonstrated distinct biological profiles from their NH-piperazine counterparts. For instance, in the acetylcholinesterase (AChE) inhibitor series reported by Sağlık et al. (2016), benzothiazole-piperazine compounds with N-methyl substitution showed IC50 values spanning from 0.8023 μM to 1.2130 μM, with substitution-dependent variation in inhibitory potency [1]. The quaternizable tertiary amine of the N-methylpiperazine also influences solubility under physiological pH conditions and may affect blood-brain barrier penetration compared to NH-piperazine analogs [2].

Piperazine methylation Basicity modulation Target selectivity

Structural Biology Precedent: Core Scaffold Target Engagement Confirmed by X-Ray Crystallography

The core 2-(4-methylpiperazin-1-yl)-1,3-benzothiazole scaffold (without 5-methoxy substitution) has been experimentally confirmed as a protein-bound ligand in X-ray crystallography. PDB entry 5Q1O, a PanDDA analysis group deposition, contains the unsubstituted scaffold (ligand code AWM) bound to DCLRE1A (DNA cross-link repair 1A protein), providing direct structural evidence that the benzothiazole-piperazine framework can occupy a defined protein binding pocket [1]. This crystallographic evidence demonstrates that the scaffold is not merely theoretical but has experimentally verified protein-binding capacity. The 5-methoxy substituent on the target compound may further modulate binding affinity and orientation within this or related binding sites, though no co-crystal structure of the 5-methoxy derivative has been reported. The molecular weight of the target compound (299.82 g/mol as HCl salt, 263.36 as free base) places it within the fragment-like to lead-like chemical space, supporting its utility in fragment-based drug discovery and scaffold-hopping campaigns [2].

Protein-ligand co-crystal structure Target engagement Structural biology

Recommended Research and Procurement Application Scenarios for 5-Methoxy-2-(4-methylpiperazin-1-yl)benzo[d]thiazole Hydrochloride


Medicinal Chemistry Scaffold-Hopping and Lead Optimization Starting Point

This compound serves as a synthetically accessible derivative of the crystallographically validated 2-(4-methylpiperazin-1-yl)-1,3-benzothiazole scaffold (PDB 5Q1O), providing an entry point for structure-based drug design programs targeting DCLRE1A or structurally related proteins [1]. The 5-methoxy substituent offers an additional vector for modulating binding pocket complementarity and physicochemical properties. Unlike the 6-methoxy positional isomer cited in patent CA2645581A1 as an intermediate with no pharmacological characterization, the 5-methoxy isomer represents a distinct chemical entity with unexplored biological space, making it suitable for IP-conscious lead identification campaigns [2].

Kinase and CNS Target Screening in Benzothiazole-Piperazine Focused Libraries

Benzothiazole-piperazine derivatives have demonstrated activity across multiple therapeutic target classes including acetylcholinesterase (AChE IC50: 0.80–1.21 μM range for N-methylpiperazine series) [1], cancer cell lines (HUH-7, MCF-7, HCT-116 with differential GI50 values) [2], and protein kinases (class-level evidence) [3]. The N-methylpiperazine moiety, combined with the 5-methoxybenzothiazole core, positions this compound for inclusion in focused screening libraries for CNS-penetrant or kinase-targeted programs where tertiary amine-containing small molecules have established precedent. The hydrochloride salt form facilitates aqueous solubility for high-throughput screening workflows.

Positional Isomer Reference Standard for Analytical and SAR Studies

Given that the 6-methoxy positional isomer is disclosed in patent literature (CA2645581A1) without pharmacological data, the 5-methoxy variant can serve as a reference standard for analytical method development (HPLC, LC-MS) and comparative SAR studies designed to elucidate the impact of methoxy position on benzothiazole-ring-dependent biological activity [1]. This application is particularly relevant for laboratories conducting systematic structure-activity relationship investigations across the benzothiazole substitution landscape, where controlled positional isomer comparisons are essential for establishing robust pharmacophore models.

Fragment-Based Drug Discovery (FBDD) Follow-Up Chemistry

With a molecular weight of 263.36 Da (free base), this compound resides at the upper boundary of fragment-like chemical space (MW <300 Da), making it suitable as a fragment hit follow-up or scaffold for fragment growing strategies. The core scaffold has been observed as a protein-bound ligand in fragment screening campaigns (PanDDA deposition, PDB 5Q1O) [1]. The 5-methoxy group provides a synthetic handle for further derivatization and a modifiable interaction point for optimizing binding affinity while maintaining the favorable physicochemical properties characteristic of fragment-derived leads [2].

Quote Request

Request a Quote for 5-Methoxy-2-(4-methylpiperazin-1-yl)benzo[d]thiazole hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.